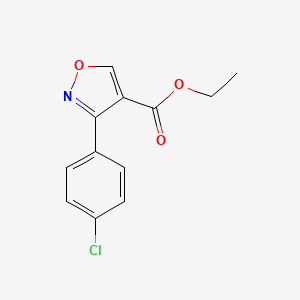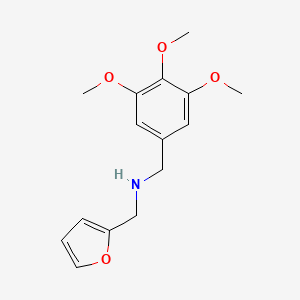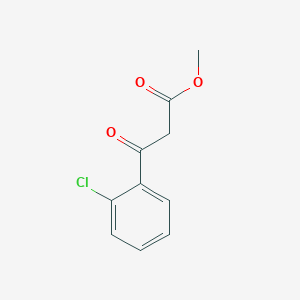
Methyl 3-(2-chlorophenyl)-3-oxopropanoate
Vue d'ensemble
Description
Methyl 3-(2-chlorophenyl)-3-oxopropanoate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry, particularly as a precursor for the synthesis of compounds with anticancer activity. The compound is characterized by the presence of a 2-chlorophenyl group and a 3-oxopropanoate moiety.
Synthesis Analysis
The synthesis of derivatives of methyl 3-(2-chlorophenyl)-3-oxopropanoate has been explored in several studies. For instance, a series of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their cytotoxic activities against human colorectal carcinoma cells . Another study reported the synthesis of 24 compounds based on the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which were found to selectively inhibit the proliferation of colon cancer cells . These syntheses often involve reactions such as saponification, hydrazinolysis, and reactions with C-active nucleophiles 10.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies . Similarly, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through diffractions of IR, 1H NMR, and X-ray .
Chemical Reactions Analysis
The chemical reactivity of methyl 3-(2-chlorophenyl)-3-oxopropanoate and its derivatives has been investigated in various contexts. Photochemical reactions of related compounds have been studied, showing that the solvent can significantly influence the outcome of the reactions . Ring-opening reactions of methylenecyclopropanes with diphenyl diselenide have been reported, leading to the formation of 3-phenylselenyl-2,5-dihydrofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to methyl 3-(2-chlorophenyl)-3-oxopropanoate have been analyzed in several studies. For instance, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined, and the compound was found to crystallize in the monoclinic crystal system . The first hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate were reported to determine the charge transfer within the molecule .
Applications De Recherche Scientifique
-
Pharmacology
- Application : Chalcones and their analogs, which can include 2-chlorophenyl compounds, have been an area of great interest in recent years . They show promise for new drug investigations .
- Methods : Researchers have explored new approaches for the synthesis of chalcone derivatives .
- Results : These chalcone derivatives have revealed an array of pharmacological and biological effects .
-
Medicine
- Application : A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and antinociceptive agents .
- Methods : The compounds obtained were evaluated in the following acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests .
- Results : The most active substance-3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) showed more beneficial ED 50 and protective index values than the reference drug—valproic acid .
-
Crystallography
- Application : The crystal structures of methyl (E)-3-(2-chlorophenyl)- 2-({2-[(E)-2-nitrovinyl]phenoxy}methyl)acrylate and methyl (E)-2-({4-chloro-2-[(E)-2-nitrovinyl]- phenoxy}methyl)-3-(2-chlorophenyl)acrylate have been studied .
- Methods : The orientation of the methyl acetate group and the interplanar angles between the two aromatic rings were analyzed .
- Results : The compounds crystallize in the monoclinic space group P2 1 /n .
-
Neuroscience
- Application : 2,3-Benzodiazepine compounds, which can include 2-chlorophenyl compounds, are an important family of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) antagonists .
- Methods : The analogues were synthesized to assess the functional consequence of removing the amine group of the phenyl ring, the potency and efficacy of inhibition by substituting a halogen group at the meta vs ortho position of the phenyl ring .
- Results : Compound 4a significantly inhibited and affected the desensitization rate of the tested AMPARs but showed no effect on the deactivation rate .
-
Crystallography
- Application : The crystal structures of methyl (E)-3-(2-chlorophenyl)- 2-({2-[(E)-2-nitrovinyl]phenoxy}methyl)acrylate and methyl (E)-2-({4-chloro-2-[(E)-2-nitrovinyl]- phenoxy}methyl)-3-(2-chlorophenyl)acrylate have been studied .
- Methods : The orientation of the methyl acetate group and the interplanar angles between the two aromatic rings were analyzed .
- Results : The compounds crystallize in the monoclinic space group P2 1 /n .
-
Neuroscience
- Application : 2,3-Benzodiazepine compounds, which can include 2-chlorophenyl compounds, are an important family of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) antagonists .
- Methods : The analogues were synthesized to assess the functional consequence of removing the amine group of the phenyl ring, the potency and efficacy of inhibition by substituting a halogen group at the meta vs ortho position of the phenyl ring .
- Results : Compound 4a significantly inhibited and affected the desensitization rate of the tested AMPARs but showed no effect on the deactivation rate .
Propriétés
IUPAC Name |
methyl 3-(2-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVAIJCMWPNOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352873 | |
| Record name | methyl 3-(2-chlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorophenyl)-3-oxopropanoate | |
CAS RN |
205985-98-4 | |
| Record name | methyl 3-(2-chlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(2-chlorophenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)


![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)
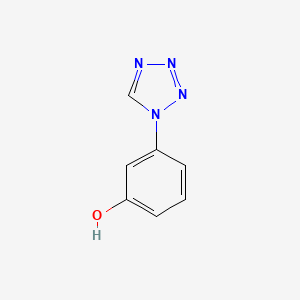
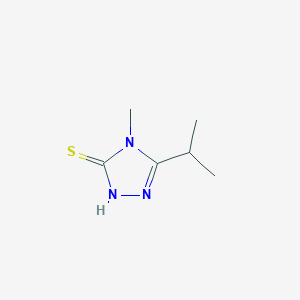


![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)
![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)
![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)
![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)
